molecular formula C13H14BrN3O2 B6176892 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 876698-39-4

7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B6176892
CAS RN: 876698-39-4
M. Wt: 324.2
InChI Key:
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Description

7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one, also known as BMMP, is a novel small molecule that is widely studied for its potential applications in scientific research. It is a heterocyclic compound containing a bromine atom, a morpholine group, and a pyridine ring. BMMP has shown promising results in several studies, and has been studied for its potential use in various applications, such as drug development and cancer research.

Scientific Research Applications

7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has been studied for its potential applications in scientific research. It has been used as a tool for drug development, as it has been shown to interact with a variety of proteins and enzymes. It has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells. Additionally, 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has been used in studies of enzyme inhibition, as it has been shown to inhibit the activity of certain enzymes.

Mechanism of Action

The exact mechanism of action of 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is not yet fully understood. However, it is believed that 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one interacts with proteins and enzymes in a variety of ways. It has been found to interact with certain proteins and enzymes, resulting in the inhibition of their activity. Additionally, 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has been found to interact with certain receptors, resulting in the activation or inhibition of certain cellular processes.
Biochemical and Physiological Effects
7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, resulting in the inhibition of certain cellular processes. Additionally, 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has been found to interact with certain receptors, resulting in the activation or inhibition of certain cellular processes. Furthermore, 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has been found to have antioxidant and anti-inflammatory effects, as well as the potential to modulate the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one in laboratory experiments include its small size, which allows for easy manipulation and synthesis. Additionally, 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is relatively stable, making it suitable for use in long-term experiments. However, there are some limitations to using 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one in laboratory experiments. For example, 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is not fluorescent, making it difficult to detect in certain experiments.

Future Directions

There are a variety of potential future directions for the use of 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one in scientific research. For example, 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one could be further studied for its potential use in drug development, as it has been found to interact with a variety of proteins and enzymes. Additionally, 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one could be studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells. Furthermore, 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one could be studied for its potential use in enzyme inhibition, as it has been shown to inhibit the activity of certain enzymes. Finally, 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one could be studied for its potential use in other areas, such as its antioxidant and anti-inflammatory effects, as well as its potential to modulate the immune system.

Synthesis Methods

7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is typically synthesized via a two-step process. The first step involves the reaction of a bromoalkane with an amine, such as morpholine, in the presence of an acid catalyst. This reaction results in the formation of a bromo-substituted amine, which is then reacted with a pyridine compound in the presence of a base catalyst to form 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves the reaction of 4-chloro-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-7(8H)-one with sodium bromide in the presence of a suitable solvent.", "Starting Materials": [ "4-chloro-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-7(8H)-one", "Sodium bromide", "Suitable solvent" ], "Reaction": [ "To a solution of 4-chloro-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-7(8H)-one in a suitable solvent, add sodium bromide.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with water and dry it under vacuum to obtain 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one." ] }

CAS RN

876698-39-4

Product Name

7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C13H14BrN3O2

Molecular Weight

324.2

Purity

95

Origin of Product

United States

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